N-(2,6-diethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
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Description
The compound “N-(2,6-diethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide” is a complex organic molecule. It seems to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has an amide group (-CONH2), a hydroxy group (-OH), and a methyl group (-CH3). The “2,6-diethylphenyl” part suggests the presence of a phenyl ring (a six-membered carbon ring, essentially a benzene ring) with ethyl groups (-CH2CH3) attached at the 2nd and 6th positions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that similar compounds have been synthesized by splicing together different moieties found in other compounds . For instance, a novel compound was synthesized by splicing together a chloro-substituted quinoline moiety found in quinclorac (a selective herbicide) and a substituted amide moiety found in pretilachlor (another selective herbicide) using the active substructure splicing method .Scientific Research Applications
Molecular Interactions and Stability
The study of tautomeric equilibria in nucleic acid bases highlights the significance of molecular interactions in determining the stability of compounds like N-(2,6-diethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide. The research by Person et al. (1989) on purine and pyrimidine bases showcases the influence of environmental interactions on the stability of tautomeric forms, which is crucial for understanding the behavior of complex compounds in biological systems (Person et al., 1989).
Synthesis and Characterization
The synthesis and characterization of pyrimidine derivatives are vital for exploring the potential applications of this compound in medicinal chemistry. Sainsbury's review on 1,2-oxazines and related compounds provides insights into the methodologies for synthesizing complex pyrimidine derivatives, which can be applied to the synthesis of this compound (Sainsbury, 1991).
Biological Activities
The exploration of the biological activities of pyrimidine derivatives, including their anti-inflammatory, anticarcinogenic, and potential as anti-Alzheimer's agents, is crucial for understanding the therapeutic potential of this compound. The review by Rashid et al. (2021) on the anti-inflammatory activities of pyrimidine derivatives sheds light on the structure-activity relationships that could guide the development of new therapeutic agents based on the pyrimidine scaffold (Rashid et al., 2021).
Optoelectronic Materials
The incorporation of pyrimidine derivatives into optoelectronic materials is an emerging field of research. The review by Lipunova et al. (2018) on the use of functionalized quinazolines and pyrimidines in optoelectronic devices highlights the potential of pyrimidine derivatives in the development of new materials for electronic applications (Lipunova et al., 2018).
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-4-10-7-6-8-11(5-2)14(10)18-15(21)12-9-13(20)19(3)16(22)17-12/h6-9H,4-5H2,1-3H3,(H,17,22)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCDGRWOOPWUQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=O)N(C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001131907 |
Source
|
Record name | N-(2,6-Diethylphenyl)-1,2-dihydro-6-hydroxy-1-methyl-2-oxo-4-pyrimidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001131907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338774-87-1 |
Source
|
Record name | N-(2,6-Diethylphenyl)-1,2-dihydro-6-hydroxy-1-methyl-2-oxo-4-pyrimidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001131907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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